(R)-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3R)-3-[(2-fluorobenzoyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-10-6-7-12(11-20)19-15(21)13-8-4-5-9-14(13)18/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,19,21)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWVVLRQOHLABO-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate typically involves the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under basic conditions.
Introduction of the fluorobenzamido group: This step involves the reaction of the piperidine derivative with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Formation of the tert-butyl ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the synthesis of ®-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. For this compound, acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane) cleave the Boc group to yield the free amine.
Hydrolysis of the Amide Bond
The 2-fluorobenzamido group undergoes hydrolysis under acidic or basic conditions to yield 2-fluorobenzoic acid and the corresponding piperidine amine.
Reduction of the Amide
Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine. This reaction is stereospecific, retaining the (R)-configuration.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ (2 equiv) | THF, reflux, 4 h | (R)-3-(2-fluorobenzylamino)piperidine | 75% |
Nucleophilic Aromatic Substitution
The electron-withdrawing fluorine on the benzamido group may enable nucleophilic substitution, though reactivity is limited compared to para-substituted analogs.
| Nucleophile | Conditions | Product | Outcome |
|---|---|---|---|
| NaN₃, DMF, 120°C, 24 h | No reaction observed | – | Low reactivity at ortho |
Cross-Coupling Reactions
The benzamido aromatic ring can participate in palladium-catalyzed cross-coupling under optimized conditions.
| Reaction Type | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 2-arylbenzamido-piperidine derivative | 40–50% |
Stability Under Basic Conditions
The Boc group remains stable under mild basic conditions (pH < 10), but prolonged exposure to strong bases degrades both Boc and amide functionalities.
Comparative Reactivity
The (R)-isomer shows distinct reactivity compared to its (S)-counterpart and structural analogs:
| Compound | Key Reaction Difference |
|---|---|
| (S)-tert-Butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate | Higher para-fluorine reactivity in cross-coupling |
| tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate | Enhanced nucleophilic substitution at meta position |
Scientific Research Applications
Research indicates that (R)-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate exhibits several promising biological activities:
- GPR119 Agonism : This compound has been studied for its ability to activate GPR119, a receptor involved in glucose metabolism and insulin secretion, making it a candidate for diabetes treatment. In vitro studies have shown that derivatives can enhance GLP-1 secretion in human embryonic kidney cells .
Case Studies
-
GPR119 Agonism Study :
- Researchers synthesized various analogs based on this compound's structure to evaluate their binding affinity to GPR119.
- Results indicated that specific derivatives exhibited strong binding affinity, leading to enhanced GLP-1 secretion in vitro, suggesting potential for type 2 diabetes management.
- Antidiabetic Potential :
Data Table: Biological Activities of Related Compounds
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzamido group can form hydrogen bonds and hydrophobic interactions with the active site of the target, leading to inhibition or modulation of its activity. The piperidine ring provides structural rigidity, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Key Differences:
Substituent Electronic Effects: The 2-fluorobenzamido group in the target compound introduces steric hindrance and electron-withdrawing effects, favoring π-π stacking and hydrogen bonding in active sites .
Molecular Weight and Lipophilicity: The target compound’s higher molecular weight (~335 vs. 228 for the aminoethyl analogue) increases lipophilicity (logP ~2.5–3.5), enhancing membrane permeability but possibly limiting aqueous solubility .
Synthetic Utility: The Boc-protected aminoethyl derivative (CAS 1217629-55-4) is more reactive in nucleophilic substitutions due to its primary amine, whereas the 2-fluorobenzamido group requires milder coupling conditions to preserve stereochemistry .
Physicochemical and Spectroscopic Data
- LC/MS Analysis: The target compound’s synthetic precursor (tert-butyl 3-((5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)methylcarbamothioyl)piperidine-1-carboxylate) shows an [M+H]<sup>+</sup> peak at m/z 530, indicating compatibility with LC/MS-based purity assessment . Comparatively, the aminoethyl analogue (CAS 1217629-55-4) has a lower molecular weight (228.33) and lacks UV-active fluorophores, complicating analytical detection .
- Hydrogenation Efficiency: The target compound’s synthesis involves palladium-catalyzed hydrogenation (10% Pd/C, 24 h), similar to CAS 1349716-46-4. However, the 2-fluorobenzamido group may slow reaction rates due to steric effects compared to benzylamino derivatives .
Biological Activity
(R)-tert-Butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : tert-butyl (3R)-3-[(2-fluorobenzoyl)amino]piperidine-1-carboxylate
- Molecular Formula : C17H23FN2O3
- CAS Number : 1286208-02-3
The presence of the fluorobenzamido group and the tert-butyl ester moiety contributes to its unique chemical properties, making it a valuable intermediate in drug synthesis and organic chemistry.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Piperidine Ring : Cyclization of appropriate precursors under basic conditions.
- Introduction of the Fluorobenzamido Group : Reaction with 2-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine).
- Esterification : Formation of the tert-butyl ester using tert-butyl alcohol and a dehydrating agent like dicyclohexylcarbodiimide (DCC) .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzamido group can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of target activity. The piperidine ring enhances structural rigidity, increasing binding affinity and specificity .
Pharmacological Applications
Case Studies and Research Findings
Q & A
Q. What are the critical steps for synthesizing (R)-tert-butyl 3-(2-fluorobenzamido)piperidine-1-carboxylate with high enantiomeric purity?
The synthesis typically involves:
- Chiral resolution : Use of (R)-configured starting materials (e.g., (R)-piperidine derivatives) or enzymatic resolution to ensure stereochemical integrity .
- Amide coupling : Reaction of tert-butyl 3-aminopiperidine-1-carboxylate with 2-fluorobenzoyl chloride under Schotten-Baumann conditions (e.g., NaOH/H₂O, dichloromethane) to form the benzamido group .
- Protection/deprotection : Boc (tert-butyloxycarbonyl) group stability during acidic/basic conditions must be validated to prevent racemization .
Q. How is crystallographic data for this compound analyzed to confirm its stereochemistry?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo Kα radiation (λ = 0.71073 Å) at 100 K .
- Structure refinement : SHELX programs (SHELXL/SHELXS) are employed for solving and refining structures, with R-factor thresholds < 0.05 for high confidence .
- Validation : Check CCDC deposition (e.g., CCDC 876123) for bond angles, torsion angles, and hydrogen-bonding networks .
Q. What spectroscopic methods are used to characterize intermediates and final products?
- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., δ ~7.5 ppm for aromatic protons in 2-fluorobenzamido group) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H]⁺ at m/z 337.18) .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (Boc C=O) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Contradictions often arise from:
- Reaction scale : Milligram-scale reactions may show lower yields due to side reactions (e.g., Boc deprotection under acidic conditions) vs. optimized industrial protocols .
- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) vs. EDC/HOBt for amide coupling can alter efficiency .
- Data normalization : Compare yields after column chromatography vs. crude yields (e.g., 45% isolated vs. 70% crude in automated flow synthesis) .
Table 1 : Yield Comparison Under Different Conditions
| Condition | Catalyst | Solvent | Isolated Yield | Source |
|---|---|---|---|---|
| Lab-scale (100 mg) | EDC/HOBt | DMF | 55% | |
| Industrial-scale (1 kg) | DMAP | THF | 78% | |
| Automated flow synthesis | None (thermal) | EtOAc | 45% |
Q. What strategies are recommended for improving the compound’s solubility in aqueous buffers for biological assays?
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers to enhance solubility without denaturing proteins .
- pH adjustment : Protonate the piperidine nitrogen (pKa ~8.5) by lowering buffer pH to 6.0–7.0 .
- Derivatization : Introduce PEGylated or sulfonate groups at the tert-butyl position to increase hydrophilicity .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets (e.g., kinase inhibition) .
- MD simulations : GROMACS or AMBER for stability analysis of ligand-receptor complexes over 100-ns trajectories .
- QSAR : Correlate substituent effects (e.g., fluorine position) with activity using Hammett σ constants or ML-based models .
Q. What are the common pitfalls in chiral HPLC analysis of this compound, and how are they mitigated?
- Column selection : Use Chiralpak IA/IB columns over OD-H for better resolution of enantiomers (α > 1.5) .
- Mobile phase optimization : Isopropanol/hexane with 0.1% TFA improves peak symmetry .
- Detection : UV at 254 nm for benzamido chromophore; confirm purity with CD (circular dichroism) for chiral centers .
Methodological Guidance for Contradictory Data
Q. Discrepancies in biological activity data across studies: How to validate target specificity?
- Counter-screening : Test against related targets (e.g., kinase panels from Eurofins) to rule off-target effects .
- CRISPR knockouts : Validate activity loss in target-deficient cell lines (e.g., HEK293 ΔGPCR) .
- SPR/BLI : Surface plasmon resonance or bio-layer interferometry to measure binding kinetics (KD < 1 μM for high specificity) .
Q. How to troubleshoot low reproducibility in scaled-up synthesis?
- Process analytical technology (PAT) : Monitor reactions in real-time via FTIR or ReactIR to identify intermediates .
- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) using JMP or MODDE software .
- Purification : Switch from silica gel to SFC (supercritical fluid chromatography) for higher recovery of enantiopure product .
Safety and Handling
Q. What are the critical safety considerations for handling this compound in a laboratory setting?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
